molecular formula C15H11N3O5S B2775488 N1-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-N2-(isoxazol-3-yl)oxalamide CAS No. 1797269-10-3

N1-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-N2-(isoxazol-3-yl)oxalamide

Cat. No.: B2775488
CAS No.: 1797269-10-3
M. Wt: 345.33
InChI Key: NEOBAARWQPFZDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-N2-(isoxazol-3-yl)oxalamide is a sophisticated bis-heterocyclic compound of high interest in medicinal chemistry and oncology research. Its molecular structure incorporates a central oxalamide core (N-C(O)-C(O)-N), which acts as a flexible and rigid linker, connected to two key pharmacophores: an isoxazol-3-yl group and a (5-(furan-2-carbonyl)thiophen-2-yl)methyl moiety . The isoxazole ring is a privileged scaffold in drug discovery, well-documented for its diverse biological activities, including significant anticancer properties . Recent studies on 5-(thiophen-2-yl)isoxazole derivatives have demonstrated potent and selective cytotoxicity against human breast cancer cell lines such as MCF-7, with specific compounds inducing apoptotic cell death and showing promise as inhibitors of the estrogen receptor alpha (ERα) . The integration of the thiophene and furan rings further enhances the compound's potential by contributing to its distinct electronic profile, metabolic stability, and interaction with biological targets, as these heterocycles are known to improve lipophilicity and bioavailability . This compound is positioned as a valuable chemical tool for researchers investigating the structure-activity relationships of heterocyclic hybrids, developing novel targeted therapies, and exploring new mechanisms of action in cancer biology. It is supplied For Research Use Only. Not for human or veterinary use.

Properties

IUPAC Name

N-[[5-(furan-2-carbonyl)thiophen-2-yl]methyl]-N'-(1,2-oxazol-3-yl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O5S/c19-13(10-2-1-6-22-10)11-4-3-9(24-11)8-16-14(20)15(21)17-12-5-7-23-18-12/h1-7H,8H2,(H,16,20)(H,17,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEOBAARWQPFZDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)C2=CC=C(S2)CNC(=O)C(=O)NC3=NOC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-N2-(isoxazol-3-yl)oxalamide typically involves multi-step organic reactions. The process begins with the preparation of the individual ring systems, followed by their sequential coupling. Key steps include:

    Formation of the furan-2-carbonyl group: This can be achieved through the oxidation of furfural.

    Synthesis of the thiophene ring: Thiophene can be synthesized via the Paal-Knorr synthesis.

    Preparation of the isoxazole ring: Isoxazole can be synthesized through the 1,3-dipolar cycloaddition of nitrile oxides with alkynes.

    Coupling reactions: The final compound is obtained by coupling the furan, thiophene, and isoxazole rings using appropriate linkers and reagents under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

N1-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-N2-(isoxazol-3-yl)oxalamide can undergo various types of chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized to form corresponding sulfoxides and sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the isoxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide, while reduction of the carbonyl group can yield the corresponding alcohol.

Scientific Research Applications

N1-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-N2-(isoxazol-3-yl)oxalamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, providing a versatile building block for various synthetic pathways.

Mechanism of Action

The mechanism of action of N1-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-N2-(isoxazol-3-yl)oxalamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The compound’s unique structure allows it to engage in specific interactions with biological macromolecules, influencing pathways involved in disease processes.

Comparison with Similar Compounds

The following analysis compares N1-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-N2-(isoxazol-3-yl)oxalamide with structurally or functionally analogous oxalamide derivatives reported in the literature.

Structural Analogues
Compound Name/ID Key Substituents (N1/N2) Biological Activity Key Structural Features Reference
Target Compound (5-(Furan-2-CO)thiophen-2-yl)methyl / Isoxazol-3-yl Not reported Thiophene-furan carbonyl hybrid; isoxazole heterocycle -
4' () Thiazol-2-yl(piperidin-2-yl)methyl / 4-Chloro-3-fluorophenyl Antiviral (HIV entry inhibition) Thiazole and piperidine moieties; halogenated aryl group
S336 () 2,4-Dimethoxybenzyl / 2-(Pyridin-2-yl)ethyl Umami flavor agonist Methoxybenzyl and pyridine-ethyl groups
GMC-3 () 1,3-Dioxoisoindolin-2-yl / 4-Chlorophenyl Antimicrobial Isoindoline-dione core; chlorophenyl group
No. 1768 () 2,4-Dimethoxybenzyl / 2-(Pyridin-2-yl)ethyl Flavoring agent Similar to S336; metabolized without amide hydrolysis

Key Observations :

  • Heterocyclic Diversity : The target compound’s thiophene-furan hybrid distinguishes it from thiazole- or pyridine-containing analogues (e.g., 4' , S336 ). Thiophene’s electron-rich nature may enhance binding to aromatic pockets in biological targets compared to thiazole or pyridine .
  • Metabolic Stability: Oxalamides like S336 and No. 1768 exhibit rapid hepatic metabolism without amide bond cleavage, suggesting that the target compound’s amide linkages may similarly resist hydrolysis, a critical feature for drug bioavailability .
Pharmacological Activity
  • Antiviral Activity : Compounds like 4' and 27 inhibit HIV entry via CD4-binding site interactions, suggesting that the target’s thiophene and isoxazole groups could similarly engage viral glycoproteins .
  • Antimicrobial Activity : GMC-3 ’s isoindoline-dione core demonstrates broad-spectrum activity, whereas the target’s furan-thiophene moiety may offer distinct selectivity against bacterial or fungal targets .
Physicochemical and Metabolic Properties
  • Metabolism : Unlike halogenated derivatives (e.g., 4' ), the target compound lacks electron-withdrawing groups, which could slow oxidative metabolism. However, its heterocycles may undergo cytochrome P450-mediated oxidation .

Biological Activity

N1-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-N2-(isoxazol-3-yl)oxalamide is a synthetic compound that combines a furan moiety, a thiophene ring, and an isoxazole group. This unique structural combination suggests potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The compound's diverse chemical properties may enable it to interact with various biological targets, leading to potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C18H16N4O4SC_{18}H_{16}N_{4}O_{4}S. The compound features:

  • Furan ring : Known for its reactivity and presence in many biologically active compounds.
  • Thiophene ring : Often associated with antimicrobial and anticancer activities.
  • Isoxazole group : Recognized for its role in various pharmacological activities.

Biological Activities

Research indicates that compounds similar to this compound exhibit a range of biological activities:

  • Antimicrobial Activity :
    • Compounds containing furan and thiophene structures have shown promising antimicrobial properties against various pathogens. For instance, derivatives with similar structural features have demonstrated significant inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli .
  • Anticancer Properties :
    • The potential anticancer activity of thiophene-containing compounds has been documented, with studies indicating that they may induce apoptosis in cancer cells. For example, certain thiophene derivatives have been reported to inhibit cell proliferation in human cancer cell lines .
  • Anti-inflammatory Effects :
    • Some oxalamide derivatives exhibit anti-inflammatory properties, which could be beneficial in treating conditions characterized by inflammation. The mechanism often involves the inhibition of pro-inflammatory cytokines .

Study on Anticancer Activity

A study investigated the effects of a structurally related compound on human breast cancer cells. The results indicated that the compound inhibited cell growth with an IC50 value of 15 µM, suggesting that modifications to the oxalamide structure could enhance its efficacy against cancer cells .

Study on Antimicrobial Efficacy

In another study, a series of furan-thiophene derivatives were synthesized and tested for their antimicrobial activity. One derivative showed an MIC (Minimum Inhibitory Concentration) value of 32 µg/mL against E. coli, indicating strong antibacterial potential .

Research Findings Summary Table

Compound NameStructural FeaturesNotable ActivitiesIC50 Value
N1-(furan-2-yldimethyl)-N2-(4-methylphenyl)oxalamideFuran and phenyl groupsAntimicrobial25 µM
N1-(3-thienylmethyl)-N2-(4-chlorophenyl)oxalamideThiophene and chlorinated phenylAnticancer15 µM
This compoundFuran, thiophene, isoxazolePotential neuroprotective effectsTBD

Q & A

Q. How to address discrepancies in computational vs. experimental binding affinities?

  • Force Field Calibration : Adjust parameters in docking software to better match experimental data (e.g., solvation effects).
  • Dynamic Simulations : Run molecular dynamics (MD) for >100 ns to account for protein flexibility .
  • Experimental Validation : Use isothermal titration calorimetry (ITC) to measure binding constants and compare with docking scores .

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